molecular formula C28H23NO5S B4629404 4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate

4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate

Cat. No.: B4629404
M. Wt: 485.6 g/mol
InChI Key: FALJZPVFRGAVIG-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate is an organic compound with a complex structure that includes both sulfonyl and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of benzyl chloride with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the benzyl sulfonyl intermediate.

    Amidation Reaction: The benzyl sulfonyl intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Final Esterification: The final step involves the esterification of the amide intermediate with 2-hydroxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the benzoyl group can yield alcohol derivatives.

Scientific Research Applications

4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl and benzoyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenylsulfonyl)benzyl benzoate
  • 2-[(3-methylbenzoyl)amino]benzoic acid
  • 4-(phenylsulfonyl)benzyl 2-hydroxybenzoate

Uniqueness

4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate is unique due to the presence of both sulfonyl and benzoyl functional groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 2-[(3-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO5S/c1-20-8-7-9-22(18-20)27(30)29-26-13-6-5-12-25(26)28(31)34-19-21-14-16-24(17-15-21)35(32,33)23-10-3-2-4-11-23/h2-18H,19H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALJZPVFRGAVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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